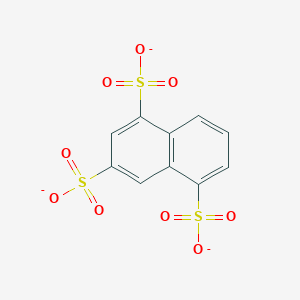

1,3,5-Naphthalenetrisulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1,3,5-trisulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O9S3/c11-20(12,13)6-4-8-7(10(5-6)22(17,18)19)2-1-3-9(8)21(14,15)16/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19)/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMHJULHWVWVFN-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5O9S3-3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Molecular Architecture of Naphthalenetrisulfonate Isomers

This guide details the structural, synthetic, and functional distinctions between 1,3,5-naphthalenetrisulfonate (1,3,5-NTS) and its isomer 1,3,6-naphthalenetrisulfonate (1,3,6-NTS) .

Executive Summary

In the landscape of aromatic sulfonates, the distinction between the 1,3,5- and 1,3,6- isomers of naphthalenetrisulfonic acid is governed by the competition between kinetic and thermodynamic control during sulfonation.

-

1,3,5-NTS (Kinetic Product): Characterized by a high "alpha" substitution load (positions 1, 5), creating a specific steric cleft useful in chiral resolution and specific ion-pairing.

-

1,3,6-NTS (Thermodynamic Product): Characterized by increased "beta" substitution (positions 3, 6), offering higher thermal stability and solubility profiles distinct from the 1,3,5 isomer.

This guide analyzes their structural divergence, synthesis pathways, and utility as counterions in pharmaceutical development and chromatographic resolution.

Molecular Architecture & Sterics

The naphthalene ring system consists of two fused benzene rings. The reactivity and stability of the sulfonate groups (

- -positions (1, 4, 5, 8): Sterically hindered (peri-interaction) but kinetically favored for initial electrophilic attack.

- -positions (2, 3, 6, 7): Sterically accessible and thermodynamically stable.

Structural Comparison Table

| Feature | 1,3,5-Naphthalenetrisulfonate | 1,3,6-Naphthalenetrisulfonate |

| Substitution Pattern | ||

| Symmetry | ||

| Thermodynamic Stability | Lower : Contains two | Higher : Contains two |

| Hydrophobicity (LogP) | Slightly lower (more compact hydration shell around | Slightly higher (better dispersal of charge). |

| Primary Precursor | 1,5-naphthalenedisulfonic acid (Armstrong's Acid). | 1,6-naphthalenedisulfonic acid or direct high-temp sulfonation. |

Vector Analysis

-

1,3,5-NTS: The sulfonate groups at 1 and 5 are on opposite rings but occupy the same "vertical" hemisphere of the molecule. This creates a distinct anionic "face" and a hydrophobic "face," making it an excellent agent for

- -

1,3,6-NTS: The sulfonates are more evenly distributed around the ring periphery (1-alpha, 3-beta, 6-beta). This reduces the dipole moment anisotropy compared to the 1,3,5 isomer, affecting its crystal packing and solubility as a pharmaceutical counterion.

Synthesis & Thermodynamics (The "Why")

The formation of these isomers is a classic example of orientation control in aromatic substitution.

The Sulfonation Network

Sulfonation is reversible. At lower temperatures, the reaction is irreversible (kinetic control), favoring

-

Pathway to 1,3,5-NTS: Requires starting with 1,5-naphthalenedisulfonic acid (formed kinetically from naphthalene).[1] Further sulfonation must be performed at controlled temperatures (

) to place the third group at position 3 without rearranging the existing -

Pathway to 1,3,6-NTS: Can be formed by sulfonating 1,6-naphthalenedisulfonic acid . Alternatively, high-temperature sulfonation (

) of naphthalene or lower sulfonates drives the mixture toward the 1,3,6-isomer because the 1,6-substitution pattern minimizes steric strain compared to the 1,5-pattern.

Visualization: Sulfonation Pathway

Figure 1: Sulfonation network showing the divergence between kinetic (1,3,5) and thermodynamic (1,3,6) pathways.

Experimental Protocols

Protocol A: Synthesis of 1,3,5-Naphthalenetrisulfonic Acid (Sodium Salt)

Target: Kinetic control to preserve the 1,5-substitution pattern.

Reagents:

-

1,5-Naphthalenedisulfonic acid, disodium salt (99% purity).

-

Fuming sulfuric acid (Oleum, 20%

). -

Sodium chloride (for salting out).

Methodology:

-

Preparation: Charge a glass-lined reactor with 20% oleum. Cool to 20°C.

-

Addition: Slowly add 1,5-naphthalenedisulfonic acid over 2 hours. Critical: Maintain internal temperature

to prevent rearrangement to the 1,6-isomer. -

Reaction: Heat the mixture to 90°C–95°C . Hold for 6 hours.

-

Why: This temperature is sufficient to activate the meta-position (pos 3) for sulfonation but low enough to prevent desulfonation of the

-groups.

-

-

Quench: Pour the reaction mass onto crushed ice/water mixture.

-

Isolation: Neutralize with

to remove excess sulfate as gypsum (filter off). Treat filtrate with -

Purification: Evaporate to concentrate and salt out with NaCl. Recrystallize from water/ethanol.

Protocol B: Analytical Separation (Capillary Electrophoresis)

Target: Distinguish isomers in a mixture.[2]

System: Agilent 7100 CE or equivalent. Detection: UV-Diode Array at 214 nm (amide bond/sulfonate absorption) and 254 nm (aromatic).

Conditions:

| Parameter | Setting |

|---|

| Capillary | Fused silica, 50

Mechanism: The 1,3,5-isomer forms a stronger inclusion complex with

Pharmaceutical & Industrial Applications[4][5][6]

Salt Selection (Counterions)

While less common than mesylates or tosylates, naphthalenetrisulfonates are used when a drug substance is:

-

Highly Lipophilic: The trisulfonate anion adds significant hydrophilicity, aiding dissolution.

-

Basic (Multiple sites): A trivalent anion can stoichiometrically pair with three cationic sites on a drug (or 3 moles of drug), creating a high-MW salt with unique packing properties.

-

1,3,6-NTS Preference: Generally preferred over 1,3,5-NTS for salt screens because its higher thermodynamic stability minimizes the risk of disproportionation or isomeric impurity during API processing.

Stabilizers

-

1,3,6-NTS: Widely used to stabilize diazonium salts in the dye industry.[4] The bulky, electron-withdrawing nature of the anion prevents premature decomposition of the diazo group.

Chromatographic Additives

Both isomers are used as ion-pairing agents in HPLC and CE.

-

They act as "molecular wedges," interacting with analytes via

- -

Selectivity: 1,3,5-NTS is often more selective for planar analytes due to the "face" created by the 1,5-substitution.

References

- Synthesis of Naphthalene Trisulfonic Acids:Fierz-David, H. E., & Blangey, L. (1949). Fundamental Processes of Dye Chemistry. Interscience Publishers.

-

Capillary Electrophoresis Separation: Kodama, S., et al. (2004). "Separation and migration behavior of positional and structural naphthalenesulfonate isomers by cyclodextrin-mediated capillary electrophoresis." Journal of Chromatography A.

- Isomer Stability & Rearrangement:Cerfontain, H. (1968).

-

1,3,5-NTS Synthesis Patent: CN101348450A. "Preparation method for 1,3,5-naphthalene trisulfonic acid."

-

1,3,6-NTS Industrial Process: US Patent 4180521A.[5] "Process for the preparation of naphthalene-1,3,6-trisulphonic acid."

Sources

- 1. CN101348450A - Preparation of 1,3,5-naphthalene trisulfonic acid - Google Patents [patents.google.com]

- 2. Comparative study of capillary zone electrophoresis and micellar electrokinetic capillary chromatography for the separation of naphthalenedisulfonate isomers - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. US4180521A - Process for the preparation of naphthalene-1,3,6-trisulphonic acid - Google Patents [patents.google.com]

Thermodynamic Stability of Naphthalenetrisulfonate Derivatives

This guide details the thermodynamic stability of naphthalenetrisulfonate (NTS) derivatives, focusing on the interplay between steric strain, electronic effects, and reversible sulfonation kinetics.[1] It is designed for researchers in process chemistry and pharmaceutical development.

Core Thermodynamic Principles

The stability of naphthalenetrisulfonic acids is governed by the reversibility of the sulfonation reaction.[2][3][4] Unlike many electrophilic aromatic substitutions, sulfonation is reversible at elevated temperatures (

Steric Strain & Peri-Interactions

The primary determinant of instability in naphthalene derivatives is peri-interaction (steric crowding between substituents at positions 1 and 8, or 4 and 5).

- -positions (1, 4, 5, 8): Sulfonic acid groups here suffer from significant steric repulsion with the adjacent proton or substituent in the peri-position.

- -positions (2, 3, 6, 7): These positions are sterically unencumbered and thermodynamically preferred.[1][5]

Thermodynamic Rule: Isomers with the fewest

Isomer Stability Hierarchy

Based on experimental desulfonation kinetics and lattice energy calculations, the stability ranking for trisulfonated isomers is:

| Rank | Isomer | Structure Analysis | Stability Rationale |

| 1 (Highest) | 1,3,6-NTS | Substituents at 1 ( | Only one |

| 2 (Intermediate) | 1,3,7-NTS | Substituents at 1 ( | Similar to 1,3,6 but slightly higher energy due to electronic effects of the 1,7-relationship.[1] |

| 3 (Lowest) | 1,3,5-NTS | Substituents at 1 ( | Two |

Mechanistic Pathways: Kinetic vs. Thermodynamic Control[2][4][5][6]

The synthesis and degradation of NTS derivatives follow a "sulfonation ladder." High temperatures drive the reaction down the ladder (desulfonation) or across to more stable isomers (isomerization).

Reaction Pathway Diagram

The following diagram illustrates the connectivity between naphthalene precursors and the trisulfonated products, highlighting the "Armstrong's Acid" (1,5-NDS) bottleneck.

Figure 1: Reaction network showing the derivation of 1,3,5-NTS and 1,3,6-NTS.[1][5] Note the higher thermal threshold required to hydrolyze 1,3,6-NTS.[1]

Hydrolytic Instability Mechanism

In aqueous acidic media (common in drug formulations or geothermal tracers), NTS derivatives degrade via protiodesulfonation .[1][5]

-

Protonation: The aromatic ring is protonated at the carbon bearing the sulfonate group (ipso-attack).

-

Sigma Complex: A Wheland intermediate forms.[5]

-

Elimination:

(or

-

Critical Insight: The activation energy for protonation is lower at

-positions (1,3,5-NTS) due to relief of steric strain in the transition state. Thus, 1,3,5-NTS desulfonates ~50-100°C lower than 1,3,6-NTS. [1]

Experimental Validation Protocols

To verify the stability of a specific NTS derivative (e.g., for use as a drug counter-ion), use the following self-validating protocols.

Accelerated Thermal Stress Testing (Ampoule Method)

This method determines the absolute thermal ceiling of the molecule.

Protocol:

-

Preparation: Dissolve NTS salt (1000 ppm) in deoxygenated phosphate buffer (pH 7.0) and 0.1 M HCl (pH 1.0).

-

Containment: Transfer 2 mL aliquots into quartz glass ampoules. Purge headspace with Argon for 5 mins. Flame seal.

-

Incubation: Place ampoules in a GC oven or autoclave.

-

Ramp: 100°C to 350°C in 25°C increments.[5]

-

Hold time: 24 hours per temperature point.

-

-

Analysis: Quench ampoules in ice water. Open and analyze via HPLC (see 3.2).

-

Data Processing: Plot % Recovery vs. Temperature. Define

(temperature of 5% degradation).

Ion-Pair HPLC Quantification

Standard reverse-phase HPLC fails to retain highly polar NTS anions.[5] Ion-Pair Chromatography (IPC) is required.

-

Column: C18 (e.g., Phenomenex Luna, 5 µm, 150 x 4.6 mm).[1][5]

-

Mobile Phase A: 25 mM Phosphate buffer (pH 7.0) + 5 mM Tetrabutylammonium bromide (TBAB).

-

Mobile Phase B: Acetonitrile + 5 mM TBAB.

-

Gradient: 5% B to 60% B over 20 mins.

-

Detection: Fluorescence (Excitation: 290 nm, Emission: 330 nm).[1] Note: Fluorescence is 100x more sensitive than UV for naphthalene derivatives.

Pharmaceutical Implications[1][7]

Counter-Ion Selection

When using NTS as a counter-ion for basic drugs:

-

Preferred: 1,3,6-Naphthalenetrisulfonate .[1][5] Its high symmetry and thermodynamic stability prevent disproportionation or desulfonation during milling, spray drying, or autoclaving.[1]

-

Avoid: 1,3,5-Naphthalenetrisulfonate (unless specific biological activity is required, e.g., suramin analogues).[1][5] It poses a risk of generating trace naphthalene-disulfonic acids (genotoxic impurities) upon long-term storage in acidic formulations.

Polymorphism & Hydrates

NTS salts are prone to forming channel hydrates due to the large hydrophobic naphthalene core and hydrophilic sulfonate "hooks."

-

Recommendation: Perform Dynamic Vapor Sorption (DVS) on all NTS salts. 1,3,6-NTS trisodium salt typically forms a stable hexahydrate that is resistant to dehydration until >120°C.[1][5]

References

-

Geothermal Stability of Naphthalene Sulfonates: Title: The stability of polyaromatic naphthalene sulfonates in hydrothermal solutions to 330°C. Source:Geothermics / ResearchGate.[5] URL:[Link]

-

Isomerization Mechanisms: Title: Thermodynamic vs Kinetic Sulphonation of Naphthalene.[2][5][6] Source: Chemistry Stack Exchange / ECHEMI.[5] URL:[Link]

-

Analytical Protocols (IPC-HPLC): Title: Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography. Source:Journal of Chromatography A. URL:[Link]

Sources

- 1. CN104292126A - Naphthalene derivatives and their application in medicine - Google Patents [patents.google.com]

- 2. vaia.com [vaia.com]

- 3. echemi.com [echemi.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 1,3,(6,7)-萘三磺酸 三钠盐 水合物 | Sigma-Aldrich [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Supramolecular Architectures of 1,3,5-Naphthalenetrisulfonate: A Technical Guide

Executive Summary

1,3,5-Naphthalenetrisulfonate (1,3,5-NTS) represents a high-symmetry (

The Guanidinium-Sulfonate (GS) Synthon: Engineering 2D Architectures

The interaction between the guanidinium cation (

Mechanism of Assembly

The assembly is driven by charge-assisted hydrogen bonds (

-

Stoichiometry: The 1:3 charge ratio (NTS

: 3 G -

Topology: Unlike the "brick-wall" sheets formed by disulfonates, 1,3,5-NTS tends to promote quasi-hexagonal (honeycomb) sheet topologies. These sheets often stack via

interactions between the naphthalene cores, creating 1D channels potentially occupied by solvent molecules.

Visualization of the GS Network

The following diagram illustrates the logic of the Guanidinium-Sulfonate assembly using the 1,3,5-NTS core.

Figure 1: Logic flow for the formation of Guanidinium-Sulfonate porous networks.

Intercalation in Layered Double Hydroxides (LDHs)[1][2][3][4]

1,3,5-NTS is a potent pillaring agent for Layered Double Hydroxides (e.g., Mg-Al LDHs). Its high charge (3-) results in a strong electrostatic attraction to the cationic brucite-like layers, while its bulky naphthalene core expands the interlayer spacing (basal spacing,

Structural Impact

When intercalated, 1,3,5-NTS typically adopts a parallel or tilted orientation relative to the hydroxide layers to maximize electrostatic interaction while minimizing steric strain.

-

Basal Spacing Expansion: Intercalation of naphthalene sulfonates typically expands the LDH basal spacing from ~8.9 Å (for nitrate/carbonate) to 16–20 Å , depending on the tilt angle.

-

Anion Exchange Preference: Due to the "chelate effect" of the trivalent charge, 1,3,5-NTS displaces monovalent anions (

,

Synthesis Protocol: Coprecipitation Method

This protocol yields Mg-Al LDH intercalated with 1,3,5-NTS.

Reagents:

-

1,3,5-Naphthalenetrisulfonic acid trisodium salt (Commercial or synthesized via sulfonation).

-

NaOH (2M solution).

Workflow:

-

Solution A: Dissolve

and -

Solution B: Dissolve 1,3,5-NTS trisodium salt in deionized water (1.5x stoichiometric excess relative to Al).

-

Precipitation: Add Solution A dropwise to Solution B under vigorous stirring under

atmosphere (to exclude -

pH Control: Simultaneously add NaOH solution to maintain pH at 10.0 ± 0.2 .

-

Aging: Age the slurry at 65°C for 24 hours . This hydrothermal step promotes crystallinity and uniform anion ordering.

-

Isolation: Centrifuge, wash with decarbonated water (3x) and ethanol (1x), and dry at 60°C.

Figure 2: Coprecipitation workflow for synthesizing NTS-intercalated Layered Double Hydroxides.

Anion Recognition and Separation

The rigid geometry of 1,3,5-NTS makes it a specific target for macrocyclic receptors. In biological and environmental analysis, separating 1,3,5-NTS from its isomers (1,3,6- or 1,3,7-NTS) is critical.

Host-Guest Chemistry

-

Cyclodextrins (CDs): Modified

-cyclodextrins (e.g., steroid-modified CDs) show selective binding to naphthalene sulfonates.[2] The 1,3,5-isomer, being more sterically crowded than the linear 1,5-isomer, often exhibits distinct binding constants ( -

Polyammonium Macrocycles: Receptors containing multiple ammonium/guanidinium groups recognize 1,3,5-NTS via charge matching. The

symmetry of the anion matches

Table 1: Comparative Properties of Naphthalene Sulfonates in Supramolecular Systems

| Property | 1,5-Naphthalenedisulfonate (1,5-NDS) | 1,3,5-Naphthalenetrisulfonate (1,3,5-NTS) |

| Symmetry | Pseudo- | |

| Charge | 2- | 3- |

| GS Network Topology | Brick-wall / Bilayer | Quasi-Hexagonal / Honeycomb |

| LDH Intercalation | Moderate affinity, lower layer expansion | High affinity, high layer expansion (rigid disc) |

| Primary Use | Pillaring agent, drug counter-ion | Tecton for high-symmetry networks, pH indicator |

References

-

Guanidinium-Sulfonate Networks

-

Ward, M. D. (2008). Guanidinium organosulfonate hydrogen-bonded frameworks. Science.

-

-

LDH Intercalation

-

Kameda, T., et al. (2010).[3] Preparation of Mg–Al layered double hydroxides intercalated with 1,3,6-naphthalenetrisulfonate. Solid State Sciences. (Note: Describes the 1,3,6 isomer protocol, applicable to 1,3,5).

-

-

Anion Recognition

-

Liu, Y., et al. (2006).[4] Organic anion recognition of naphthalenesulfonates by steroid-modified beta-cyclodextrins. PubMed.

-

-

Physical Properties

-

PubChem. 1,3,5-Naphthalenetrisulfonic acid.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic anion recognition of naphthalenesulfonates by steroid-modified beta-cyclodextrins: enhanced molecular binding ability and molecular selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation and Characterisation of Mg–Al Layered Double Hydroxides Intercalated with 2-Naphthalene Sulphonate and 2,6-Naphthalene Disulphonate [jstage.jst.go.jp]

- 4. hx2.med.upenn.edu [hx2.med.upenn.edu]

Methodological & Application

Application Note & Protocol: A Validated Approach to the Synthesis of 1,3,5-Naphthalenetrisulfonate

Abstract: This document provides a comprehensive guide for the synthesis of 1,3,5-naphthalenetrisulfonic acid from naphthalene. The protocol is designed for researchers, chemists, and drug development professionals requiring a reliable method to produce this key chemical intermediate. We will delve into the underlying chemical principles, present a validated, step-by-step experimental protocol, and outline the necessary safety precautions and characterization techniques. The synthesis follows a strategic two-stage process, beginning with the formation of a 1,5-naphthalenedisulfonate intermediate, which is then further sulfonated to the desired 1,3,5-trisulfonate product. This method is designed to maximize yield and purity by carefully controlling reaction conditions.

Scientific Principles and Rationale

The synthesis of a specific naphthalenetrisulfonic acid isomer is a challenge due to the complex nature of electrophilic aromatic sulfonation on the naphthalene ring. The position of sulfonation is highly dependent on reaction conditions, particularly temperature.

1.1. Electrophilic Aromatic Sulfonation: The core reaction is the electrophilic attack of sulfur trioxide (SO₃), or its protonated form, on the electron-rich naphthalene ring. In fuming sulfuric acid (oleum), SO₃ is present in high concentrations and acts as the primary electrophile. The reaction is reversible, a critical aspect that allows for thermodynamic control.[1]

1.2. Kinetic vs. Thermodynamic Control: The sulfonation of naphthalene is a classic example of kinetic versus thermodynamic product control.[1][2]

-

Kinetic Control (Low Temperature, < 80°C): At lower temperatures, sulfonation preferentially occurs at the C1 (alpha) position, yielding naphthalene-1-sulfonic acid. This position is more activated and the reaction proceeds faster.[2]

-

Thermodynamic Control (High Temperature, > 160°C): At higher temperatures, the more sterically hindered but more stable naphthalene-2-sulfonic acid (beta-product) is favored. The reversibility of the reaction allows the initially formed kinetic product to revert to naphthalene and then form the more stable thermodynamic product.[1]

To achieve the 1,3,5-trisubstitution pattern, the reaction must be guided through specific intermediates. Direct trisulfonation of naphthalene under a single set of conditions often leads to a complex mixture of isomers, including the 1,3,6-isomer.[3][4] The most effective strategy, as outlined in the patent literature, involves a two-stage approach where 1,5-naphthalenedisulfonic acid is first formed and then subjected to a third sulfonation.[5][6] The 1,5-disulfonate intermediate directs the third sulfonic acid group to the C3 position.

Reaction Pathway Overview

Caption: Overall synthetic pathway from naphthalene to the target compound.

Detailed Experimental Protocol

This protocol is divided into two main parts: the synthesis of the 1,5-disulfonated intermediate and its subsequent conversion to 1,3,5-naphthalenetrisulfonic acid.

2.1. Materials and Reagents

| Reagent | CAS No. | Molecular Wt. | Key Properties |

| Naphthalene | 91-20-3 | 128.17 g/mol | Flammable solid, sublimes easily[7] |

| Sulfur Trioxide (SO₃) | 7446-11-9 | 80.06 g/mol | Highly corrosive, reacts violently with water |

| Methylene Chloride (DCM) | 75-09-2 | 84.93 g/mol | Inert solvent, volatile |

| Anhydrous Sulfuric Acid (98-100%) | 7664-93-9 | 98.08 g/mol | Highly corrosive, strong dehydrating agent |

| Fuming Sulfuric Acid (Oleum, 65%) | 8014-95-7 | Variable | Highly corrosive, releases SO₃ fumes |

2.2. Equipment

-

Three-necked round-bottom flask (1 L or appropriate size)

-

Mechanical stirrer with a sickle-shaped PTFE blade

-

Dropping funnels (2)

-

Internal thermometer

-

Condenser with a drying tube (e.g., filled with CaCl₂)

-

Heating mantle and temperature controller

-

Ice bath and/or cryo-cooler

-

Distillation apparatus

-

Buchner funnel and filtration flask

-

Standard laboratory glassware

2.3. Safety Precautions

-

Hazard Warning: This procedure involves highly corrosive and reactive chemicals. Concentrated sulfuric acid, oleum, and sulfur trioxide can cause severe chemical burns upon contact. Inhalation of SO₃ fumes can cause severe respiratory damage.

-

Personal Protective Equipment (PPE): Always wear a full-face shield, safety goggles, an acid-resistant lab coat, and heavy-duty acid-resistant gloves (e.g., butyl rubber).

-

Ventilation: All steps must be performed inside a certified chemical fume hood with excellent ventilation.

-

Quenching: Keep a container of sodium bicarbonate or other suitable neutralizing agent readily available to handle spills. Reactions with sulfuric acid and oleum are highly exothermic, especially when in contact with water.

Part A: Synthesis of 1,5-Naphthalenedisulfonic Acid Intermediate

This stage focuses on the low-temperature disulfonation of naphthalene to favor the formation of the 1,5-isomer.

Procedure:

-

Setup: Assemble a dry 1 L three-necked flask equipped with a mechanical stirrer, internal thermometer, and two dropping funnels. Protect the system from atmospheric moisture with drying tubes.

-

Initial Charge: Charge the flask with 450 g of methylene chloride and begin stirring. Cool the flask to between -10°C and -5°C using an appropriate cooling bath.

-

Reagent Addition:

-

In one dropping funnel, place a solution of 64 g (0.5 mol) of naphthalene dissolved in 150 g of methylene chloride.

-

In the second dropping funnel, place 120 g (1.5 mol) of liquid sulfur trioxide (SO₃).

-

-

Reaction: Add the naphthalene solution and the sulfur trioxide simultaneously to the stirred, cold methylene chloride over approximately 2 hours. Critically, maintain the internal reaction temperature between -10°C and -5°C throughout the addition.[5] A white to off-white slurry of the disulfonated product will form.

-

Completion: After the addition is complete, allow the mixture to stir for an additional hour at -5°C. The resulting reaction mixture, containing the 1,5-disulfonated naphthalene, is used directly in the next stage.

Part B: Synthesis of 1,3,5-Naphthalenetrisulfonic Acid

In this stage, the intermediate from Part A is subjected to higher temperatures and stronger sulfonating conditions to introduce the third sulfonic acid group.

Procedure:

-

Setup: In a separate flask suitable for heating, place 175 g of 100% sulfuric acid.

-

Transfer: Carefully transfer the crude sulfonation reaction mixture (slurry) from Part A into the flask containing the sulfuric acid. Mix thoroughly.

-

Solvent Removal: Begin to heat the mixture. Methylene chloride will begin to distill off (boiling point ~40°C). Arrange the apparatus to safely collect the distilled solvent.[5]

-

Trisulfonation:

-

Reaction Completion: The reaction is complete when analysis (e.g., HPLC) shows the disappearance of the disulfonated intermediate and the formation of the trisulfonated product. The final product is a crude sulfonation mixture.

2.4. Product Isolation and Purification (General Method)

The direct product of the reaction is a mixture of the sulfonic acid in excess sulfuric acid/oleum. Isolation of the pure acid can be achieved by "salting out."

-

Cooling: Carefully cool the reaction mixture to room temperature.

-

Quenching (Caution: Highly Exothermic): Very slowly and with extreme caution, pour the cooled reaction mixture into a beaker containing a stirred slurry of ice and a saturated sodium chloride (NaCl) solution. This will neutralize the excess SO₃ and precipitate the sodium salt of the sulfonic acid.

-

Precipitation: The sodium 1,3,5-naphthalenetrisulfonate will precipitate as a solid. Allow the mixture to stir in an ice bath for 1-2 hours to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with a small amount of cold, saturated NaCl solution to remove residual sulfuric acid and other impurities.

-

Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 80-100°C) to a constant weight. The expected yield of 1,3,5-naphthalenetrisulfonic acid is approximately 80-83%, based on the initial naphthalene.[5]

For exceptionally high purity, techniques such as high-speed counter-current chromatography can be employed, though this is often not necessary for its use as a chemical intermediate.[8]

Experimental Workflow and Parameters

Laboratory Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Table of Critical Parameters

| Parameter | Stage 1 (Disulfonation) | Stage 2 (Trisulfonation) | Rationale & Impact on Outcome |

| Temperature | -10°C to -5°C | 90°C to 100°C | Stage 1: Low temperature is critical to favor the formation of the 1,5-disulfonic acid intermediate. Stage 2: Higher temperature is required to overcome the activation energy for the third sulfonation on a deactivated ring.[5] |

| Reactant Ratio | ~3 mols SO₃ per mol Naphthalene | ~0.5 mols SO₃ (from Oleum) per mol intermediate | Stage 1: Excess sulfonating agent ensures complete disulfonation. Stage 2: Sufficient oleum is needed to drive the final sulfonation to completion.[5] |

| Reaction Time | ~3 hours (2 hr addition + 1 hr stir) | 4 - 6 hours | Stage 1: Sufficient time for the reaction to go to completion at low temperature. Stage 2: Longer time is needed for the less facile trisulfonation reaction.[5] |

| Solvent | Methylene Chloride (Inert) | Anhydrous H₂SO₄ / Oleum | Stage 1: An inert solvent helps control the reaction and temperature. Stage 2: The reaction medium is the sulfonating agent itself.[5] |

Product Characterization

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the product and quantify any remaining starting materials or isomeric impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the 1,3,5-substitution pattern on the naphthalene ring.

-

Mass Spectrometry (MS): To confirm the molecular weight of the trisulfonated product (368.4 g/mol ).[9]

References

- Process for the preparation of naphthalene-1,3,5-trisulphonic acid. (n.d.). Google Patents.

-

NAPHTHALENE SULFONATE. (n.d.). Ataman Kimya. Retrieved from [Link]

- Process for the preparation of naphthalene-1,3,6-trisulphonic acid. (n.d.). Google Patents.

- Process for preparing naphthalene-1,3,6-trisulphonic acid. (n.d.). Google Patents.

- Preparation of 1,3,5-naphthalene trisulfonic acid. (n.d.). Google Patents.

-

sulphonation of naphthalene. (2024, March 15). Chemistry for everyone - WordPress.com. Retrieved from [Link]

- Process for the separation and recovery of naphthalene-sulfonic acids from aqueous solutions. (n.d.). Google Patents.

-

Thermodynamic vs Kinetic Sulphonation of Naphthalene. (2015, May 19). Chemistry Stack Exchange. Retrieved from [Link]

-

On the Purification of β-Naphthalenesulfonic Acid from Dilute Aqueous Solutions Containing Sulfuric Acid. (n.d.). Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link]

-

Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. (n.d.). PMC. Retrieved from [Link]

-

1,3,5-Naphthalenetrisulfonic acid. (n.d.). PubChem - NIH. Retrieved from [Link]

- Method of naphthalene sulphonation. (n.d.). Google Patents.

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

1,4-dinitronaphthalene. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Effect of reaction conditions on naphthalene sulfonation. (n.d.). Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 3. US4180521A - Process for the preparation of naphthalene-1,3,6-trisulphonic acid - Google Patents [patents.google.com]

- 4. CH634044A5 - Process for preparing naphthalene-1,3,6-trisulphonic acid - Google Patents [patents.google.com]

- 5. US4369143A - Process for the preparation of naphthalene-1,3,5-trisulphonic acid - Google Patents [patents.google.com]

- 6. CN101348450A - Preparation of 1,3,5-naphthalene trisulfonic acid - Google Patents [patents.google.com]

- 7. shokubai.org [shokubai.org]

- 8. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,3,5-Naphthalenetrisulfonic acid | C10H8O9S3 | CID 81165 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Valency Ion-Pairing with 1,3,5-Naphthalenetrisulfonate (NTS)

This is a comprehensive Application Note and Protocol Guide for the use of 1,3,5-Naphthalenetrisulfonate (NTS) in High-Performance Liquid Chromatography (HPLC).

Target Application: Retention & Separation of Hydrophilic Polycationic Species

Abstract

Standard ion-pairing agents (e.g., sodium octanesulfonate) often fail to provide sufficient retention or peak symmetry for highly polar, multiply charged basic compounds such as polyamines, aminoglycosides, and arginine-rich peptides.[1] This guide details the use of Trisodium 1,3,5-naphthalenetrisulfonate (NTS) , a trivalent aromatic anion.[1] By leveraging its "Power of Three" (three sulfonate groups) and bulky naphthalene core, NTS offers a dual-mode retention mechanism: extreme electrostatic anchoring combined with

Introduction: The "Power of Three"

In Reverse Phase Ion-Pair Chromatography (RP-IPC), retention is governed by the hydrophobicity of the pairing agent and the electrostatic strength of the interaction.

-

Standard Agents (C6-C8 Sulfonates): Monovalent.[1] Rely heavily on the alkyl chain for retention. Often insufficient for small, highly polar polycations.[1]

-

1,3,5-NTS: Trivalent.[1]

-

Charge Density: Provides three negatively charged sites per molecule, creating a "chelating-like" grip on polycationic analytes.[1]

-

Rigidity: The naphthalene core provides a rigid, planar hydrophobic surface that interacts strongly with C18 chains and aromatic analytes.[1]

-

Selectivity: Unique selectivity for planar bases due to potential

stacking.[1]

-

Ideal Analytes

-

Polyamines: Spermine, Spermidine, Putrescine.[1]

-

Aminoglycosides: Gentamicin, Neomycin (requires pulsed amperometric or ELSD detection due to NTS UV background).[1]

-

Basic Peptides: Short sequences rich in Arginine (R) and Lysine (K).[1]

-

Metal-Organic Complexes: Separation of transition metal cations (via Indirect Photometric Detection).

Mechanism of Action

NTS operates via a Dynamic Ion-Exchange Model .[1] The hydrophobic naphthalene ring adsorbs onto the C18 stationary phase, effectively converting the column into a strong cation exchanger with high surface charge density.

Figure 1: Dynamic Ion-Exchange Mechanism.[1] The NTS molecule adsorbs to the C18 phase via its naphthalene ring, presenting three sulfonate groups to the mobile phase to capture polycationic analytes.

Scientific Considerations (E-E-A-T)

Detection Challenges (The "UV Problem")

NTS absorbs strongly in the UV region (maxima ~220 nm, ~280 nm).[1]

-

Direct UV Detection: Only possible if the analyte absorbs at a wavelength where NTS transparency is acceptable (often >300 nm) or has a significantly higher extinction coefficient.[1]

-

Indirect Photometric Detection (IPD): Recommended for non-chromophores. The mobile phase (NTS) has high background absorbance.[1] The elution of a non-absorbing analyte (e.g., a polyamine) creates a negative peak (dip in absorbance).[1]

-

Fluorescence/ELSD/MS: NTS is non-volatile (incompatible with MS unless using a suppressor or trap-and-elute).[1] Fluorescence is viable if the analyte fluorophore is distinct from NTS fluorescence.

Protocol: Mobile Phase Preparation

Objective: Prepare a 5 mM NTS mobile phase buffered at pH 2.5 for the separation of basic amines.

Reagents

-

Trisodium 1,3,5-naphthalenetrisulfonate (High Purity >98%).[1]

-

Water: HPLC Grade (18.2 MΩ).[1]

-

Buffer: Phosphate (for UV) or Formate (if compatible with detection).[1] Note: Phosphate is preferred for peak shape in IPC.[1]

-

Organic Modifier: Acetonitrile (ACN) or Methanol (MeOH).[1]

Step-by-Step Workflow

Figure 2: Mobile Phase Preparation Workflow. Filtering AFTER pH adjustment is critical to remove any precipitates formed during acidification.[1]

Detailed Protocol

-

Weighing: Calculate the mass for 5 mM NTS (MW ≈ 434.18 g/mol for trisodium salt). For 1 Liter: Weigh 2.17 g .[1]

-

Dissolution: Dissolve the NTS and 20 mM Sodium Phosphate Monobasic in 900 mL HPLC water. Stir until completely clear.

-

pH Adjustment: Adjust pH to 2.5 using dilute Phosphoric Acid (85%). Reasoning: Low pH ensures basic analytes are fully protonated and suppresses silanol activity.

-

Filtration: Filter through a 0.22 µm Nylon filter. NTS salts can contain insoluble particulate impurities.[1]

-

Mixing: Add the organic modifier (e.g., 50 mL Acetonitrile) to the volumetric mark. Degas thoroughly.

Column Equilibration & Gradient Management

NTS is a "sticky" reagent.[1] Proper equilibration is non-negotiable for reproducible retention times.[1]

-

Column Choice: C18 or C8, fully end-capped.[1] (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).[1]

-

Equilibration Volume: Flush with at least 20-30 Column Volumes (CV) of the NTS mobile phase before the first injection.[1]

-

Sign of Equilibrium: Baseline signal stabilizes (no drift) and repetitive injections of a standard show <0.5% RT deviation.

-

-

Gradient Advice:

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Drifting Baseline | Column not equilibrated or Temperature fluctuation. | Increase equilibration time (30+ CV). Use column oven (e.g., 30°C or 40°C). |

| Negative Peaks | Indirect Detection occurring (Background > Analyte).[1] | Normal for non-UV analytes.[1] If unwanted, switch detection wavelength or use fluorescence.[1] |

| Broad Peaks | Slow mass transfer or column overload.[1] | Increase Column Temp (to 40-50°C) to improve kinetics. Reduce injection volume. |

| Split Peaks | Sample solvent mismatch. | Dissolve sample in Mobile Phase A. Do NOT dissolve in pure organic. |

| High Backpressure | Precipitation of NTS.[1] | Ensure organic % does not exceed solubility limit (usually <70% ACN for high salt NTS).[1] |

Critical Protocol: Column Cleaning (Regeneration)

WARNING: Do not store columns in NTS mobile phase. The reagent effectively "paints" the stationary phase.

The "Desorption" Wash Cycle: To remove NTS, you must disrupt both the hydrophobic interaction and the ionic attraction.

-

Water Wash: Flush with 95% Water / 5% ACN (no buffer) for 10 CV.[1]

-

High Salt / Low Organic: Flush with 100 mM Phosphate Buffer (pH 6) for 10 CV. Reasoning: High ionic strength competes with NTS for surface sites.[1]

-

The "Stripping" Solvent: Flush with 50% ACN / 50% Water containing 50 mM Ammonium Acetate for 20 CV.[1]

-

Final Wash: 100% Acetonitrile (20 CV).[1]

-

Storage: Store in standard storage solvent (e.g., 50/50 ACN/Water).[1]

References

-

Mechanism of Ion-Pair Chromatography

-

Naphthalene Sulfonates in Chromatography

-

Indirect Photometric Detection (IPD)

-

Reagent Data (NIST)

Sources

Guide to the Preparation and Application of 1,3,5-Naphthalenetrisulfonate Eluent for High-Performance Ion Chromatography

An Application Note for Researchers and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed protocol and scientific rationale for the preparation of 1,3,5-naphthalenetrisulfonate (NTS) as a high-performance eluent for anion exchange chromatography. NTS, a multicharged aromatic sulfonate, offers unique selectivity and is particularly effective for the separation of various inorganic anions. This guide covers the fundamental principles of NTS-mediated elution, critical safety and handling procedures, a step-by-step protocol for preparation, and system setup parameters. It is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reproducible ion chromatography methods.

Scientific Principles: The Role of 1,3,5-Naphthalenetrisulfonate in Ion Chromatography

The efficacy of an eluent in ion chromatography (IC) is determined by its interaction with both the stationary phase and the analytes of interest.[1] The eluent ion competes with analyte ions for the fixed, charged sites on the chromatographic resin, thereby facilitating their movement through the column and enabling separation.[2]

Chemical Properties and Elution Mechanism

1,3,5-Naphthalenetrisulfonate is a potent eluting anion due to two primary characteristics: its high charge density and its rigid aromatic structure.

-

High Charge Density: As a trivalent anion (NTS³⁻) at neutral to alkaline pH, NTS possesses a strong affinity for the positively charged functional groups (e.g., quaternary ammonium) of an anion exchange stationary phase. This strong interaction allows it to effectively displace even strongly retained analyte anions, such as polyvalent phosphates and sulfates.[3] The concentration of the eluent is a critical parameter; increasing the NTS concentration will decrease the retention times of all analytes, but may also increase background conductivity.[1]

-

Aromatic Structure: The naphthalene backbone provides a rigid, planar structure. This can influence selectivity through secondary interactions (e.g., pi-pi interactions) with certain stationary phases or analytes, offering a different separation profile compared to simple inorganic eluents like carbonate or hydroxide.[4]

This combination of properties makes NTS a versatile eluent, particularly for methods employing indirect UV photometric detection, where the UV absorbance of the eluent is used to visualize the non-absorbing analyte ions as negative peaks.[3]

Comparison with Common Anion Eluents

| Eluent System | Primary Eluting Ion(s) | Typical Applications | Advantages | Limitations |

| Carbonate/Bicarbonate | CO₃²⁻ / HCO₃⁻ | Standard anions (F⁻, Cl⁻, NO₂⁻, Br⁻, NO₃⁻, PO₄³⁻, SO₄²⁻) | Robust, inexpensive, widely applicable.[1] | Higher background conductivity, potential for carbonate peak interference.[5] |

| Hydroxide | OH⁻ | Gradient separation of standard and weakly retained anions | Low background with suppression, ideal for gradient elution.[6] | Sensitive to CO₂ contamination (carbonate formation), requires plastic reservoirs.[5] |

| Naphthalenetrisulfonate | NTS³⁻ | Common anions, especially with indirect UV detection | Strong eluting power, unique selectivity.[3] | Higher cost of reagent, higher background for conductivity detection without suppression. |

Safety and Handling of Naphthalenesulfonic Acids

Utmost priority must be given to safety. Naphthalenesulfonic acids and their salts, while not classified as acutely toxic, can pose hazards.[7] Always consult the most current Safety Data Sheet (SDS) from your supplier before handling.

-

Hazard Identification: May cause skin and serious eye irritation.[8] Avoid breathing dust, as fine dust enrichment can create an explosion hazard.[7]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.[9]

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[9]

-

Body Protection: Use a lab coat. In case of significant dust generation, wear respiratory protection (e.g., particulate filter device EN 143).[7]

-

-

Handling & Storage:

Experimental Protocol: Preparation of 0.20 mM NTS Eluent

This protocol describes the preparation of 1 Liter of a 0.20 mM 1,3,5-naphthalenetrisulfonate eluent, a concentration shown to be effective for the separation of common anions.[3] The trisodium salt is typically used for its high solubility and stability.

Required Equipment and Reagents

| Item | Specification | Rationale |

| 1,3,5-Naphthalenetrisulfonic acid trisodium salt | >98% Purity | High purity is essential to minimize background noise and interfering peaks.[1] |

| Ultrapure Water | Type I, 18.2 MΩ·cm resistivity | Prevents contamination with extraneous ions that can affect baseline and quantitation.[1] |

| Analytical Balance | 4-decimal place (± 0.1 mg) | Ensures accurate weighing for precise final eluent concentration. |

| Volumetric Flask, Class A | 1000 mL | Ensures accurate final volume. |

| Beaker | 100 mL | For initial dissolution of the salt. |

| Graduated Cylinder | 100 mL | For transferring water. |

| Magnetic Stirrer and Stir Bar | Facilitates complete dissolution. | |

| Filtration Apparatus | 0.22 µm or 0.45 µm membrane filter (nylon or other compatible material) | Removes particulates that could damage the pump or column. |

| Eluent Reservoir | Plastic (e.g., HDPE, PEEK) | Avoids leaching of silicate and other contaminants from glass containers.[5] |

| Degassing System | Vacuum filtration, helium sparging, or in-line degasser | Prevents air bubbles from forming in the pump and detector, which cause noise and flow instability.[5] |

Workflow for Eluent Preparation

Caption: Workflow for NTS Eluent Preparation.

Step-by-Step Preparation Procedure

-

Calculate the Required Mass: The molecular weight of 1,3,6-naphthalenetrisulfonic acid trisodium salt is approximately 437.34 g/mol .[10] For 1 Liter of a 0.20 mM (0.00020 mol/L) solution, the required mass is: Mass = 0.00020 mol/L * 437.34 g/mol * 1 L = 0.0875 g (Note: Always verify the molecular weight from your reagent's certificate of analysis, as it can vary with hydration state.)

-

Weigh the Reagent: Using an analytical balance, accurately weigh 0.0875 g of the 1,3,5-naphthalenetrisulfonic acid trisodium salt.

-

Dissolve: Transfer the weighed salt into a clean 100 mL beaker. Add approximately 50 mL of ultrapure water and a magnetic stir bar. Place on a magnetic stirrer and stir until the salt is fully dissolved.

-

Dilute to Volume: Carefully and quantitatively transfer the dissolved solution into a 1000 mL Class A volumetric flask. Rinse the beaker several times with small volumes of ultrapure water, adding the rinsings to the flask to ensure a complete transfer. Dilute to the calibration mark with ultrapure water.

-

Homogenize: Stopper the flask and invert it at least 15-20 times to ensure the solution is completely homogeneous.

-

Filter: Filter the eluent through a 0.22 µm membrane filter to remove any microparticulates.

-

Degas: Degas the filtered eluent. The recommended method is to sparge with high-purity helium for 10-15 minutes while stirring.[5] Alternatively, use vacuum sonication or the instrument's built-in inline degasser.

-

Transfer and Store: Transfer the final eluent to a clearly labeled, chemically compatible plastic eluent reservoir. The eluent is now ready for use.

System Configuration and Application

Successful separation depends on the synergy between the eluent, stationary phase, and instrument parameters.[1]

Typical IC System Parameters

| Parameter | Recommended Setting | Rationale |

| Column | High-capacity anion exchange column (e.g., TSKgel QAE-SW, or similar) | A column with sufficient capacity is needed to interact with the strong NTS eluent and provide good resolution.[3] |

| Eluent | 0.20 mM 1,3,5-Naphthalenetrisulfonate | As prepared in the protocol above. |

| Flow Rate | 0.8 - 1.2 mL/min | A standard flow rate for 4 mm I.D. columns. Optimize for best resolution and run time. |

| Injection Volume | 10 - 50 µL | Dependent on sample concentration and column capacity. |

| Detection | Indirect UV/Vis at ~254 nm or Suppressed Conductivity | NTS is UV-active, making it ideal for indirect UV detection.[3] Conductivity requires a high-capacity suppressor. |

| Column Temperature | 30 - 35 °C | Improves peak shape and reproducibility by maintaining a constant viscosity and reaction kinetic. |

System Equilibration and Use

-

Install the column and connect it to the system.

-

Purge the pump and lines with the newly prepared NTS eluent for 5-10 minutes to ensure all previous mobile phase is removed.

-

Set the flow rate to the desired value (e.g., 1.0 mL/min) and allow the eluent to run through the column until the detector baseline is stable. This may take 30-60 minutes.

-

A stable baseline (low drift and noise) indicates the column is fully equilibrated and the system is ready for sample injection.[11]

Mechanism of Separation Visualized

Caption: Elution mechanism of NTS in anion exchange chromatography.

References

- The Nest Group. (n.d.). A Practical Guide to Ion Chromatography.

- Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Naphthalene-1,3,5-trisulphonic acid.

- Metrohm. (2025). Understanding the role of eluent in ion chromatography.

- Thermo Fisher Scientific. (n.d.). Evaluating eluent preparation options.

- Chrom Tech, Inc. (2025). Mastering Ion Exchange Chromatography: Essential Guide.

- Fisher Scientific. (2025). Safety Data Sheet: Naphthalene-1,3,6-trisulfonic acid trisodium salt hydrate.

- ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - Naphtalene-1,3,6-trisulfonic Acid.

- TCI Chemicals. (n.d.). Safety Data Sheet: 1,5-Naphthalenedisulfonic Acid Tetrahydrate.

-

Lee, K. P., et al. (1999). Ion chromatography of anions with indirect UV-photometric detection by using naphthalene trisulfonic acid and naphthalene disulfonic acid as an eluent. ETDEWEB - OSTI. Retrieved from [Link]

-

Gong, G., et al. (2005). The Properties of Sodium Naphthalene Sulfonate in Lowering Interfacial Tension and its Possibility of Application in EOR. ResearchGate. Retrieved from [Link]

-

American Laboratory. (2008). Ion Chromatography Systems With Eluent Regeneration. Retrieved from [Link]

- Showa Denko K.K. (2020). Analysis of Inorganic Anions Using the New Hydroxide-Selective Column.

-

U.S. EPA. (2025). 1,3,6-Naphthalenetrisulfonic acid, sodium salt (1:3) - Substance Details. Retrieved from [Link]

Sources

- 1. Understanding the role of eluent in ion chromatography | Metrohm [metrohm.com]

- 2. chromtech.com [chromtech.com]

- 3. Ion chromatography of anions with indirect UV-photometric detection by using naphthalene trisulfonic acid and naphthalene disulfonic acid as an eluent (Journal Article) | ETDEWEB [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. nestgrp.com [nestgrp.com]

- 6. shodexhplc.com [shodexhplc.com]

- 7. chemos.de [chemos.de]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 11. americanlaboratory.com [americanlaboratory.com]

synthesis of azo dyes using 1,3,5-naphthalenetrisulfonic acid intermediate

Abstract

This application note details the synthesis and utilization of 1,3,5-naphthalenetrisulfonic acid (1,3,5-NTS) as a critical intermediate for highly water-soluble azo dyes. Unlike the thermodynamically stable 1,3,6-isomer, the 1,3,5-isomer offers unique substitution patterns that influence dye substantivity and solubility. This guide covers the kinetic control required to isolate the 1,3,5-scaffold, its functionalization into the diazo component 8-amino-1,3,5-naphthalenetrisulfonic acid , and the subsequent coupling protocol to generate a model azo dye.

Introduction & Mechanistic Rationale

In the design of acid and reactive dyes, sulfonic acid groups (

The Isomer Challenge (Kinetic vs. Thermodynamic): Direct sulfonation of naphthalene yields a mixture.

-

Kinetic Product: 1,3,5-NTS (favored at lower temperatures/shorter times from 1,5-disulfonic acid).

-

Thermodynamic Product: 1,3,6-NTS (favored at high temperatures/long equilibration).

Experimental Strategy: To utilize 1,3,5-NTS effectively, we must first synthesize it via controlled oleum sulfonation of 1,5-naphthalenedisulfonic acid, avoiding the rearrangement to the 1,3,6-isomer. Subsequently, we introduce an amino group via nitration and reduction to create a "Diazo Component."

Chemical Pathway Visualization

The following diagram illustrates the critical pathway from the starting material (1,5-NDS) to the final Azo Dye, highlighting the branching point where temperature control dictates the isomer ratio.

Figure 1: Synthetic pathway emphasizing the kinetic isolation of the 1,3,5-isomer and its conversion to a functional azo dye.

Experimental Protocols

Phase 1: Synthesis of 1,3,5-Naphthalenetrisulfonic Acid (Scaffold)

Objective: Sulfonation of 1,5-naphthalenedisulfonic acid (1,5-NDS) while minimizing rearrangement to the 1,3,6-isomer.

Reagents:

-

1,5-Naphthalenedisulfonic acid, disodium salt (dried).

-

Oleum (65%

).[1] -

Sulfuric acid (100%).

Protocol:

-

Preparation: Charge a glass-lined reactor with 100% sulfuric acid.

-

Loading: Add 1,5-NDS disodium salt slowly with stirring. Ensure the mixture is homogeneous.

-

Sulfonation (Critical Step):

-

Cool the reactor to 20–30°C .

-

Add 65% Oleum dropwise. Caution: Highly Exothermic.

-

Maintain internal temperature below 40°C . High temperatures (>60°C) will initiate the shift to the 1,3,6-isomer.

-

-

Digestion: Stir at 40°C for 6–8 hours.

-

Quenching: Pour the reaction mass onto crushed ice.

-

Isolation: Neutralize with Calcium Carbonate (chalk) to remove excess sulfate as Calcium Sulfate (gypsum). Filter. Treat the filtrate with Sodium Carbonate to convert the product to the sodium salt. Evaporate to dryness.

Validation:

-

HPLC: Check for the presence of 1,3,6-isomer (retention time shift). The 1,3,5-isomer is more polar and elutes earlier on C18 columns.

Phase 2: Functionalization (Nitration & Reduction)

Objective: Convert the trisulfonic acid scaffold into an amine (Diazo Component).

-

Dissolve the 1,3,5-NTS sodium salt in 98% sulfuric acid.

-

Cool to 0–5°C.

-

Add mixed acid (HNO3/H2SO4) slowly. The sulfonate groups deactivate the ring, but the 1,3,5-pattern directs the nitro group to the 8-position (peri to the 1-sulfonate), forming 8-nitro-1,3,5-naphthalenetrisulfonic acid .

-

Quench on ice and salt out the product.

Step B: Reduction

-

Suspend the nitro compound in water with iron powder (Béchamp reduction) and a catalytic amount of HCl.

-

Reflux at 90–100°C until the yellow nitro color disappears (approx. 4 hours).

-

Adjust pH to 9 with soda ash to precipitate iron oxides. Filter hot.

-

Acidify filtrate with HCl to precipitate 8-amino-1,3,5-naphthalenetrisulfonic acid .

Phase 3: Diazotization and Coupling (The Azo Dye)

Objective: Synthesize the final dye by coupling the 8-amino-1,3,5-NTS with R-Salt (2-Naphthol-3,6-disulfonic acid).

Reagents:

-

Diazo Component: 8-Amino-1,3,5-naphthalenetrisulfonic acid.

-

Coupler: R-Salt (Sodium 2-naphthol-3,6-disulfonate).

-

Sodium Nitrite (

), HCl, Sodium Carbonate.

Protocol:

| Step | Operation | Critical Parameter | Mechanism |

| 1 | Dissolution | Dissolve 0.01 mol Amine in 50 mL water. Add | Solubilization of zwitterionic amine. |

| 2 | Acidification | Add 2.5 eq HCl (conc). Cool to 0–5°C using an ice bath. | Formation of amine hydrochloride. |

| 3 | Diazotization | Add 1.05 eq | Formation of Diazonium salt ( |

| 4 | Excess Check | Test with starch-iodide paper (should turn blue). Add sulfamic acid to destroy excess nitrite. | Prevent nitrosylation of coupler. |

| 5 | Coupler Prep | Dissolve 0.01 mol R-Salt in water. Adjust pH to 9.0 with | Phenoxide ion formation (active species). |

| 6 | Coupling | Add Diazo solution slowly to the Coupler solution. Maintain pH 8–9 and <10°C . | Electrophilic Aromatic Substitution. |

| 7 | Isolation | Salt out with NaCl (15% w/v). Filter and dry.[1][3] | Precipitation of the pentasulfonated dye. |

Process Workflow Diagram

This diagram details the operational logic, including safety checkpoints and quality control steps.

Figure 2: Operational workflow for the conversion of 1,3,5-NTS to the final Azo Dye.

Quality Control & Troubleshooting

-

Solubility: The final dye contains five sulfonic acid groups (3 from diazo, 2 from coupler). It will be extremely soluble in water.[6] If precipitation is difficult, use Potassium Chloride (KCl) instead of NaCl for salting out, or use ethanol precipitation.

-

Isomer Purity: If the initial sulfonation temperature exceeded 50°C, the final dye will contain the 1,3,6-derived isomer. This can be detected by 1H-NMR . The 1,3,5-isomer has a higher degree of symmetry (C3v pseudo-symmetry in the scaffold) compared to the 1,3,6.

-

Diazo Stability: The 8-amino-1,3,5-NTS diazonium salt is relatively stable due to the steric bulk of the peri-sulfonic acid, but it should be used immediately.

References

- Preparation of Naphthalene-1,3,5-trisulfonic Acid.

- Nitration of Naphthalenetrisulfonic Acids.

-

Organic Syntheses: Naphthalene-1,5-disulfonyl Chloride. Source: Organic Syntheses, Coll. Vol. 4, p.695. Foundational protocol for handling the starting material scaffold. URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US4377535A - Process for the preparation of nitro-T-acid (8-nitro-naphthalene-1,3,6-trisulphonic acid) - Google Patents [patents.google.com]

- 3. chembk.com [chembk.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 6. 1,3,6-Naphthalene Trisulfonic Acid Trisodium Salt | CAS 518-80-1 | High Purity Manufacturer & Supplier in China [sulfonic-acid.com]

Application Note: Functionalization of Carbon Nanotubes with 1,3,5-Naphthalenetrisulfonate

[1]

Executive Summary

This guide details the protocol for the non-covalent functionalization of carbon nanotubes (CNTs) using 1,3,5-naphthalenetrisulfonate (1,3,5-NTS) . Unlike standard dispersants (e.g., SDBS, SDS) which rely on single hydrophilic heads, 1,3,5-NTS utilizes a trisulfonate architecture. This provides a significantly higher negative charge density per adsorbed molecule, resulting in superior electrostatic repulsion and stability in aqueous media. This protocol is optimized for creating stable, hydrophilic CNT dispersions suitable for biological interfacing and conductive aqueous inks.

Scientific Rationale & Mechanism

The Challenge: Hydrophobicity & Bundling

Pristine CNTs are inherently hydrophobic and interact strongly via van der Waals forces (~500 eV/µm), leading to the formation of dense, insoluble bundles. To utilize CNTs in aqueous environments (e.g., blood plasma, hydrogels), these bundles must be exfoliated and stabilized.

The Solution: 1,3,5-NTS as a High-Charge Dispersant

The 1,3,5-NTS molecule functions as an amphiphilic wedge. Its efficacy is derived from two synergistic mechanisms:

-

-

-

Electrostatic Repulsion (Stabilization): The three sulfonate groups (

) at positions 1, 3, and 5 project into the aqueous phase. This creates a dense electrostatic double layer around the nanotube, preventing re-aggregation via Coulombic repulsion.

Key Advantage: The trisulfonate isomer offers a higher charge-to-surface-area ratio compared to mono-sulfonates (like 1-naphthalenesulfonate), theoretically yielding higher Zeta potential values and better stability in high-salt physiological buffers.

Mechanistic Diagram

The following diagram illustrates the adsorption equilibrium and stabilization mechanism.

Figure 1: Mechanism of CNT dispersion via 1,3,5-NTS. Energy from sonication debundles the tubes, allowing NTS to adsorb and lock the individualized state via electrostatic repulsion.

Experimental Protocol

Materials & Reagents

| Component | Specification | Purpose |

| CNT Source | SWCNT or MWCNT (>95% purity) | Substrate. (e.g., Tuball™ or HiPco) |

| Dispersant | 1,3,5-Naphthalenetrisulfonic acid trisodium salt | Functionalizing agent. |

| Solvent | Deionized Water (18.2 MΩ·cm) | Dispersion medium. |

| Filtration | PTFE Membrane (0.2 µm) | For optional washing/purification. |

Step-by-Step Methodology

Phase 1: Preparation

-

Stock Solution: Prepare a 1.0 wt% solution of 1,3,5-NTS in DI water.

-

Note: Ensure complete dissolution. The trisodium salt is highly soluble.

-

-

Weighing: Weigh 10 mg of CNTs.

-

Mixing: Add CNTs to 10 mL of the NTS stock solution.

-

Target Ratio: 1:10 (CNT:Dispersant) by weight. A high surfactant excess is required to prevent re-bundling during processing.

-

Phase 2: Dispersion (Critical)

-

Pre-dispersion: Vortex the mixture for 2 minutes to wet the CNT powder.

-

Ultrasonication:

-

Tip Sonicator: Use a 1/8" probe at 30-40% amplitude.

-

Pulse Mode: 2 seconds ON / 2 seconds OFF.

-

Duration: 30 minutes total "ON" time.

-

Temperature Control: Place the vial in an ice bath throughout sonication.

-

Why? Heat generated by sonication can desorb the surfactant and damage the CNT structure. The ice bath preserves the non-covalent interaction.

-

Phase 3: Purification & Selection

-

Centrifugation: Transfer the black dispersion to centrifuge tubes.

-

Spin: Centrifuge at 20,000 x g for 30 minutes .

-

Purpose: This step sediments metallic impurities, amorphous carbon, and non-exfoliated bundles.

-

-

Collection: Carefully pipette the top 80% of the supernatant (the "ink") into a clean vial. Discard the pellet.

Phase 4: Characterization Workflow

Figure 2: Operational workflow for the production of NTS-functionalized CNT ink.

Quality Control & Data Interpretation

To validate the success of the functionalization, perform the following assays.

Zeta Potential Analysis

The primary indicator of NTS functionalization is the surface charge.

-

Protocol: Dilute 100 µL of the supernatant into 1 mL DI water. Measure using a Zetasizer (DLS).

-

Pass Criteria:

. -

Interpretation: A value more negative than -30 mV indicates a stable colloidal system stabilized by the anionic sulfonate groups.

UV-Vis-NIR Spectroscopy

-

Protocol: Measure absorbance from 400 nm to 1000 nm.

-

Observation: Look for sharp van Hove singularity peaks (for SWCNTs).

-

Interpretation: Sharp peaks indicate individual nanotubes. Broad, featureless spectra indicate bundles.

-

Quantification: Use the Beer-Lambert law at 500 nm (extinction coefficient

) to calculate the final CNT concentration.

Stability Data Summary

| Parameter | Pristine CNT (Water) | 1,3,5-NTS Functionalized CNT |

| Solubility | < 0.001 mg/mL | 0.1 - 0.5 mg/mL |

| Zeta Potential | -10 to -15 mV (Unstable) | -40 to -60 mV (Stable) |

| Shelf Life | Minutes (Sediments) | > 6 Months (Stable) |

| Biocompatibility | Low (Aggregates) | High (Dispersed) |

Applications

Drug Delivery Systems

The 1,3,5-NTS functionalized CNTs serve as excellent nanocarriers. The aromatic surface allows for drug loading (e.g., Doxorubicin) via

Transparent Conductive Films

The "ink" produced can be spray-coated onto PET or glass. The 1,3,5-NTS can be removed post-deposition by washing with nitric acid or thermal annealing (250°C) to restore full conductivity, as the functionalization is non-covalent and reversible.

References

-

General Mechanism of Aromatic Sulfonate Dispersion

-

Islam, M. F., et al. "High weight fraction surfactant solubilization of single-wall carbon nanotubes in water." Nano Letters 3.2 (2003): 269-273. Link

-

-

Role of Charge Density in CNT Stabilization

-

Moore, V. C., et al. "Individually suspended single-walled carbon nanotubes in various surfactants." Nano Letters 3.10 (2003): 1379-1382. Link

-

-

Naphthalene Sulfonates in Nanomaterial Processing

-

Sun, J., et al. "Functionalization of Carbon Nanotubes for Biomedical Applications." International Journal of Nanomedicine (2018). Link

-

-

Chemical Data for 1,3,5-Naphthalenetrisulfonic Acid

-

PubChem Compound Summary for CID 23948, 1,3,5-Naphthalenetrisulfonic acid. Link

-

Application Note: 1,3,5-Naphthalenetrisulfonate (1,3,5-NTS) in Conductive Polymer Synthesis

This Application Note and Protocol guide details the use of 1,3,5-naphthalenetrisulfonate (1,3,5-NTS) as a high-performance dopant and stabilizer in the synthesis of conductive polymers, specifically PEDOT (Poly(3,4-ethylenedioxythiophene)) and Polypyrrole (PPy) .

Part 1: Executive Summary & Scientific Rationale

The Challenge: Beyond PEDOT:PSS

For decades, PEDOT:PSS has been the gold standard for solution-processable conductive polymers. However, the polymeric counter-ion PSS (Polystyrene Sulfonate) acts as an electrical insulator, creating large non-conductive domains that limit the ultimate volumetric capacitance and conductivity of the material. Furthermore, PSS is hydrophilic, leading to swelling and mechanical instability in wet environments (e.g., biological tissues).

The Solution: 1,3,5-Naphthalenetrisulfonate (1,3,5-NTS)

1,3,5-NTS represents a class of "small-molecule" supramolecular dopants/stabilizers that solve the PSS problem. Unlike the random coil structure of PSS, the rigid, planar, and symmetric structure of 1,3,5-NTS acts as a molecular template during polymerization.

Key Mechanisms of Action:

-

Templated Growth: The trisulfonate groups provide specific anchoring points for the monomer (EDOT or Pyrrole), inducing a highly ordered

stacking of the polymer backbone. -

High Conductivity: By eliminating the insulating PSS bulk, 1,3,5-NTS allows for higher charge carrier density and faster inter-chain hopping.

-

Supramolecular Hydrogels: In Polypyrrole synthesis, NTS induces the formation of 3D interconnected hydrogel networks, critical for drug delivery and tissue engineering scaffolds.

Comparative Analysis: PSS vs. 1,3,5-NTS

| Feature | PEDOT:PSS (Standard) | PEDOT:1,3,5-NTS (Advanced) |

| Stabilizer Type | Polymeric (High MW) | Small Molecule (Rigid, Planar) |

| Conductivity | ~0.1 - 1000 S/cm (highly dependent on additives) | > 2000 S/cm (intrinsic ordering) |

| Morphology | Granular, Core-Shell | Fibrillar / Nanosheets |

| Bio-interface | Swells significantly | Stable Hydrogel / Low Swelling |

| Primary Role | Colloidal Stability | Crystallinity Induction & Stability |

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of High-Conductivity PEDOT:1,3,5-NTS Films

This protocol utilizes in-situ oxidative polymerization to create a conductive dispersion suitable for spin-coating or casting.

Materials Required

-

Monomer: 3,4-Ethylenedioxythiophene (EDOT), distilled.

-

Stabilizer/Dopant: 1,3,5-Naphthalenetrisulfonic acid trisodium salt (1,3,5-NTS-Na

). -

Oxidant: Iron(III) p-toluenesulfonate (Fe(Tos)

) or Ammonium Persulfate (APS). -

Solvent: Deionized Water (18.2 M

) or Ethanol/Water mix. -

Equipment: Magnetic stirrer, N

purge line, Spin coater, Dialysis tubing (3.5 kDa MWCO).

Step-by-Step Methodology

-

Pre-Complexation (The Critical Step):

-

Dissolve 1,3,5-NTS-Na

(1.5 eq relative to EDOT) in deionized water. -

Add EDOT monomer (1.0 eq) to the solution.

-

Crucial: Stir vigorously at 4°C for 1 hour. This allows the EDOT monomers to align electrostatically along the NTS anions before polymerization starts, establishing the template.

-

-

Oxidative Polymerization:

-

Slowly add the Oxidant (e.g., APS, 1.2 eq) dropwise over 20 minutes while maintaining the temperature at 4°C.

-

Note: Low temperature suppresses side reactions and promotes linear chain growth.

-

Allow the reaction to proceed for 24 hours under inert atmosphere (N

). The solution will turn dark blue/black.

-

-

Purification (Removal of Excess Ions):

-

Transfer the dispersion into dialysis tubing (3.5 kDa MWCO).

-

Dialyze against deionized water for 48 hours, changing the water every 6 hours. This removes unreacted monomer, excess oxidant, and sodium salts, leaving the pure PEDOT:1,3,5-NTS complex.

-

-

Film Fabrication:

-

Spin-coat the purified dispersion onto a glass or PET substrate (1500 rpm, 60s).

-

Annealing: Bake at 120°C for 15 minutes . This step locks in the crystallinity and removes residual water.

-

Protocol B: Synthesis of Polypyrrole (PPy):1,3,5-NTS Conductive Hydrogel

This protocol creates a 3D conductive hydrogel ideal for drug delivery or biosensing interfaces.

-

Solution Preparation:

-

Solution A: Dissolve 0.1 M Pyrrole monomer in DI water.

-

Solution B: Dissolve 0.05 M 1,3,5-NTS-Na

in DI water. -

Solution C: Dissolve 0.1 M Ammonium Persulfate (APS) in DI water.

-

-

Gelation:

-

Mix Solution A and Solution B. Stir for 10 minutes to allow the pyrrole to interact with the NTS template.

-

Rapidly add Solution C (Oxidant) to the mixture.

-

Do not stir after adding the oxidant. Let it sit undisturbed at room temperature.

-

-

Observation:

-

Within 10–30 minutes, the mixture will transition from a liquid to a black, self-supporting hydrogel .

-

The 1,3,5-NTS acts as a crosslinker, connecting polypyrrole chains into a 3D porous network.

-

-

Washing:

-

Immerse the hydrogel in DI water for 24 hours to leach out reaction byproducts.

-

Part 3: Mechanism & Visualization

Mechanistic Pathway: Template-Assisted Polymerization

The following diagram illustrates how 1,3,5-NTS directs the polymerization process, contrasting it with the random growth seen in standard synthesis.

Figure 1: Schematic workflow of Template-Assisted Polymerization using 1,3,5-NTS. The anionic NTS pre-aligns monomers, ensuring ordered chain growth.

Part 4: Quality Control & Characterization

To validate the successful synthesis and doping of the polymer, the following characterization steps are mandatory:

| Technique | What to Look For | Success Criteria |

| UV-Vis-NIR Spectroscopy | Polaron/Bipolaron bands | Broad absorption tail extending into NIR (>800 nm) indicates high conductivity (delocalized carriers). |

| Raman Spectroscopy | C=C symmetric stretching | A shift of the C=C band (approx. 1400-1500 cm |

| X-Ray Diffraction (XRD) | Crystallinity | Sharp peaks at low angles (d-spacing ~10-15 Å) corresponding to the lamellar stacking distance between polymer chains separated by NTS. |

| Four-Point Probe | Sheet Resistance | Conductivity calculation ( |

References

-

Groenendaal, L., et al. (2000). "Poly(3,4-ethylenedioxythiophene) and Its Derivatives: Past, Present, and Future." Advanced Materials. Link

-

Shi, Y., et al. (2015). "Conducting polymer hydrogels as a sustainable platform for solid-state energy storage." Energy & Environmental Science. (Discusses the role of supramolecular dopants like NTS in hydrogel formation). Link

-

PubChem. (n.d.). "1,3,5-Naphthalenetrisulfonic acid."[1] National Library of Medicine. Link

-

Ghosh, S., & Inganäs, O. (1999). "Conducting Polymer Hydrogels as 3D Electrodes: Applications for Supercapacitors." Advanced Materials. (Foundational work on using multivalent sulfonates for crosslinking). Link

-

Pan, L., et al. (2012). "Hierarchical Nanostructured Conducting Polymer Hydrogel with High Electrochemical Activity." Proceedings of the National Academy of Sciences (PNAS). (Demonstrates the use of similar dopant architectures for high-performance hydrogels). Link

Sources

Troubleshooting & Optimization

optimizing sulfonation temperature for high-yield 1,3,5-naphthalenetrisulfonate

Current Status: OPERATIONAL | Topic: Temperature Optimization & Isomer Control

Mission Statement

Welcome to the Advanced Organic Synthesis Support Hub. You are likely here because your HPLC ion-pairing reagents are failing purity checks, or your intermediate yields are stalling below 60%.

The synthesis of 1,3,5-naphthalenetrisulfonic acid (1,3,5-NTS) is not a simple "heat and stir" reaction. It is a path-dependent process . Unlike many sulfonations where thermodynamic control yields a single stable product, the sulfonation of naphthalene is a branching maze. If you heat naphthalene directly to 160°C, you will predominantly form the 1,3,6-isomer (the thermodynamic sink).

To obtain the 1,3,5-isomer, you must navigate a specific kinetic pathway: Naphthalene

Module 1: The "Golden Path" Protocol

Use this validated workflow to maximize 1,3,5-selectivity.

The Critical Logic

You cannot force 1,3,5-NTS formation from random naphthalene sulfonates. You must lock in the 1,5-substitution pattern at low temperatures before attempting the third sulfonation.

Step-by-Step Methodology

| Phase | Parameter | Setpoint | Scientific Rationale |

| 1. Pre-Cooling | Reactor Temp | < 10°C | Prepares the system for the highly exothermic addition of oleum. Prevents immediate uncontrolled sulfonation. |

| 2.[1][2] 1,5-Lock | Addition Temp | 20°C - 40°C | CRITICAL: Naphthalene is sulfonated to 1,5-naphthalenedisulfonic acid (1,5-NDS) under kinetic control. Risk:[3][4][5][6][7] If T > 50°C, you form 1,6-NDS, which leads to the wrong trisulfonate (1,3,6-isomer). |

| 3. The Ramp | Heating Rate | 0.5°C/min | Slow ramp prevents local hotspots that cause charring or oxidative decomposition. |

| 4. Trisulfonation | Reaction Temp | 90°C - 95°C | At this temp, the meta-directing effect of the existing sulfonic groups directs the incoming |

| 5. Quench | Dilution | Ice/Water | Stops the reaction immediately. The 1,3,5-isomer is stable in dilute acid, but reversible in hot, concentrated oleum. |

Visualizing the Pathway

The following diagram illustrates the branching fate of naphthalene sulfonation based on temperature.

Figure 1: Reaction pathway showing the necessity of the 1,5-NDS intermediate. High temperatures bypass the target or rearrange it.

Module 2: Troubleshooting Dashboard

Identify your issue below to find the root cause and solution.

Scenario A: High levels of 1,3,6-isomer impurity

-

Diagnosis: You have lost Kinetic Control.

-

Root Cause 1: The initial sulfonation temperature exceeded 40°C, forming 1,6-NDS instead of 1,5-NDS.

-

Root Cause 2: The final "bake" temperature exceeded 110°C, causing the 1,3,5-product to rearrange to the more stable 1,3,6-isomer.

-

Corrective Action:

-

Ensure the naphthalene addition is performed at

. -

Cap your final reaction temperature at 95°C. Do not "cook" it to drive completion; add more Oleum instead.

-

Scenario B: Low Yield / High Residual Disulfonates

-

Diagnosis: Incomplete Conversion.

-

Root Cause: The third sulfonation is sterically hindered and deactivated by the two existing electron-withdrawing sulfonic groups.

-

Corrective Action:

-

Check

Concentration: Standard 98% -

Time Extension: Extend the 90°C hold time to 6-8 hours.

-

Scenario C: Black Tar / Charring